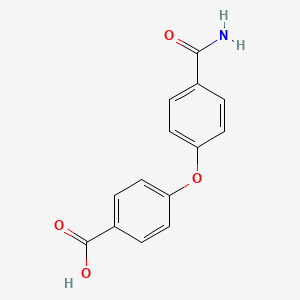

4-(4-Carbamoylphenoxy)benzoic acid

Beschreibung

4-(4-Carbamoylphenoxy)benzoic acid is a benzoic acid derivative featuring a phenoxy group substituted at the para-position of the benzene ring, which itself carries a carbamoyl (–CONH₂) moiety. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the carbamoyl group and acidity from the carboxylic acid (–COOH) group. Such compounds are commonly explored in pharmaceuticals, materials science, and analytical chemistry due to their tunable reactivity and biological activity.

Eigenschaften

IUPAC Name |

4-(4-carbamoylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H2,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJPVBFFYAION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042639-16-6 | |

| Record name | 4-(4-carbamoylphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Substitution Reaction

This method involves reacting 4-hydroxybenzoic acid with 4-carbamoylphenol under basic conditions.

- Step 1: Sodium phenolate formation by heating phenol (94.6 g) with sodium hydroxide (78 g) and water (70 g) at 60°C for 2 hours.

- Step 2: Condensation of sodium phenolate with p-chlorobenzoic acid (158.7 g) in tetrahydronaphthalene at 150°C under reflux for 8 hours.

- Step 3: Acidification with concentrated HCl to pH 1, followed by recrystallization in 95% ethanol to yield 190.7 g (89% yield) of 99.5% pure product.

| Parameter | Value |

|---|---|

| Reaction Temperature | 150°C |

| Reaction Time | 8 hours |

| Yield | 89% |

| Purity (HPLC) | 99.5% |

Large-Scale Industrial Synthesis

Optimized for manufacturing, this method employs continuous flow reactors and automated systems.

- Step 1: Sequential condensation of hydroquinone salts with bromobenzene derivatives in a one-pot process.

- Step 2: Oxidation of intermediates (e.g., 1-(4-methylphenoxy),4-phenoxybenzene) using air/oxygen under pressure in acetic acid with cobalt/manganese acetate and NH₄Br catalysts.

- Step 3: Recrystallization from acetic acid to achieve 73–76% yield and >99.5% purity.

- Cobalt acetate: 12.5 g

- Manganese acetate: 12.5 g

- NH₄Br: 10 g

- Solvent: Acetic acid or propionic acid.

| Parameter | Value |

|---|---|

| Temperature | 130–140°C |

| Pressure | 25 kg/cm² |

| Oxygen Flow Rate | 1.5–4.5 m³/hr |

Alternative Electrophilic Route

This method avoids high-temperature steps by using electrophilic intermediates.

- Step 1: React para-dihalobenzene with sodium cresolate/phenolate using Cu(I) catalysts (e.g., CuCl or CuBr).

- Step 2: Fractional distillation to purify intermediates.

- Step 3: Oxidation under pressurized air to form the carboxylic acid group.

- Operates below 100°C, reducing energy costs.

- Uses cost-effective raw materials (e.g., para-dichlorobenzene).

Quality Control and Optimization

- Activated carbon treatment during recrystallization removes impurities.

- Second crop isolation increases total yield by 11%.

Comparative Analysis of Methods

| Method | Yield | Purity | Temperature | Scalability |

|---|---|---|---|---|

| Nucleophilic Route | 89% | 99.5% | 150°C | Lab-scale |

| Industrial Oxidation | 76% | 99.7% | 140°C | Large-scale |

| Electrophilic Route | 73% | 99.5% | 100°C | Medium-scale |

Critical Considerations

- Catalyst Selection: Transition metals (Co/Mn) and bromide ions enhance oxidation efficiency.

- Solvent Choice: Acetic acid improves solubility and crystallization kinetics.

- Economic Factors: Para-dichlorobenzene and sodium phenolate reduce raw material costs compared to fluorinated precursors.

Analyse Chemischer Reaktionen

4-(4-Carbamoylphenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbamoyl group to an amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(4-Carbamoylphenoxy)benzoic acid has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Wirkmechanismus

The mechanism of action of 4-(4-Carbamoylphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituents on the phenoxy or benzoic acid moieties significantly influence solubility, acidity, and biological interactions. Below is a comparative analysis of key analogs:

Key Research Findings

- Solubility and Bioavailability : The carbamoyl group enhances water solubility compared to halogenated analogs (e.g., –F or –Cl), but reduces lipophilicity relative to alkoxy chains .

- Thermal Stability : Alkoxy-substituted benzoic acids (e.g., 4-n-dodecyloxy derivatives) exhibit mesomorphic phases, whereas carbamoyl analogs are likely crystalline solids .

- Analytical Utility : Isotopic analogs (e.g., 4-(methoxy-d₃)-benzoic acid) enable precise quantification of methoxyl groups in lignin, highlighting the role of substituents in method development .

Biologische Aktivität

4-(4-Carbamoylphenoxy)benzoic acid (CAS No. 1042639-16-6) is an organic compound with the molecular formula C14H11NO4 and a molecular weight of 257.25 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H11NO4

- Molecular Weight : 257.25 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects against diseases.

- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Its efficacy has been tested on various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. |

| Anticancer Research | In vitro studies showed that treatment with 100 µM of the compound resulted in a 70% reduction in cell viability in breast cancer cell lines (MCF-7). |

| Mechanistic Study | Found that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). |

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(4-Phenoxyphenoxy)benzoic acid | Lacks the carbamoyl group | Lower antimicrobial activity |

| 4-(4-Carboxyphenoxy)benzoic acid | Contains a carboxyl group instead of carbamoyl | Different reactivity; less effective as an anticancer agent |

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Carbamoylphenoxy)benzoic acid?

- Methodological Answer : Synthesis typically involves coupling reactions between 4-carbamoylphenol and a benzoic acid derivative. A stepwise approach includes:

- Step 1 : Activation of the phenolic hydroxyl group using agents like DCC (dicyclohexylcarbodiimide) to form an intermediate ester or ether linkage.

- Step 2 : Purification via recrystallization or column chromatography to isolate the product.

- Step 3 : Characterization using NMR (¹H/¹³C) and LC-MS to confirm molecular integrity .

- Note : Optimize reaction conditions (temperature, solvent polarity) to minimize side products like unreacted starting materials or over-oxidized derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- LC-MS : Quantify purity and detect impurities (e.g., unreacted phenol or benzoic acid derivatives) .

- FT-IR : Identify functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹, aromatic C-O-C at ~1250 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolve molecular geometry using programs like SHELXL or WinGX for refinement .

- Elemental Analysis : Validate empirical formula (C₁₄H₁₁NO₄) with ≤0.3% deviation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation; label with GHS hazard codes (e.g., H315 for skin irritation) .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model reaction pathways (e.g., hydrolysis of the carbamoyl group) .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends in polar vs. non-polar media .

- Docking Studies : Screen for binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How should researchers address discrepancies in crystallographic data during structural analysis?

- Methodological Answer :

- Data Validation : Use checkCIF (IUCr) to identify outliers in bond lengths/angles. For example, a distorted carbamoyl group may indicate poor crystal quality .

- Refinement Strategies : In SHELXL, adjust thermal parameters (Ueq) and apply restraints to problematic atoms. Compare with analogous structures (e.g., 4-hydroxybenzoic acid derivatives) for benchmarking .

- Twinned Crystals : Employ twin-law matrices in programs like TWINABS to deconvolute overlapping reflections .

Q. What strategies optimize the solubility of this compound for biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while maintaining biocompatibility .

- pH Adjustment : Ionize the carboxylic acid group (pKa ~4.2) by buffering solutions to pH ≥6.0 .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability for in vitro toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.